
3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that oxadiazole derivatives appear in a variety of pharmaceutical drugs . These compounds are often involved in interactions with various protein targets, depending on the specific functional groups present in the molecule.
Mode of Action
It has been suggested that similar compounds may promote the readthrough of premature termination codons . This could potentially result in the production of full-length, functional proteins from genes that contain nonsense mutations .
Biochemical Pathways
The readthrough of premature termination codons can potentially affect a wide range of biochemical pathways, depending on the specific genes that are affected .
Result of Action
If this compound does indeed promote the readthrough of premature termination codons, it could potentially result in the production of full-length, functional proteins from genes that contain nonsense mutations . This could have a wide range of effects at the molecular and cellular level, depending on the specific genes that are affected.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one?
- Answer : The compound can be synthesized via metal carbonyl-mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles, which enables the formation of pyrimidin-4(3H)-one scaffolds. This method requires precise control of reaction parameters (e.g., temperature, solvent polarity) to optimize yields. Alternative routes involve multi-step procedures, including condensation reactions and purification via chromatography (e.g., silica gel or HPLC) to isolate intermediates and final products .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Answer : Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and oxadiazole ring vibrations.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .
Q. What are the common impurities encountered during synthesis, and how are they mitigated?
- Answer : Common impurities include unreacted intermediates (e.g., 1,2,4-oxadiazole precursors) and by-products from incomplete cyclization. Mitigation strategies:
- Use of anhydrous solvents (e.g., acetonitrile or DMF) to prevent hydrolysis.
- Catalytic Lewis acids (e.g., ZnCl2) to accelerate reaction rates.
- Gradient elution in preparative HPLC for purification .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities with target proteins.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values).
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified pyrrolidine or oxadiazole moieties and compare bioactivity (see Table 1).
Table 1 : Structural analogs and biological activity (adapted from ):
Analog Structure | Modified Moieties | IC50 (Target A) | IC50 (Target B) |
---|---|---|---|
Oxadiazole-phenyl variant | 4-Phenylpyrrolidine | 12 nM | 85 nM |
Pyrimidinone-methyl variant | 5,6-Dimethyl substitution | 8 nM | 120 nM |
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies:
- Variable Temperature NMR : Identify temperature-dependent shifts caused by conformational changes.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.
- Theoretical Framework Alignment : Cross-validate experimental data with density functional theory (DFT)-predicted chemical shifts .
Q. What computational methods predict the compound’s reactivity in novel chemical environments?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects and stability under physiological conditions.
- Retrosynthetic Analysis : Use software (e.g., ChemAxon) to propose alternative synthetic routes based on reactivity descriptors .
Q. How can researchers optimize reaction conditions to improve yield and selectivity?
- Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance oxadiazole ring stability, while non-polar solvents favor cyclization .
Q. Methodological Notes
- Data Contradiction Analysis : Always cross-reference experimental results with computational predictions and replicate assays under standardized conditions.
- Experimental Design : Align hypotheses with established chemical biology frameworks (e.g., enzyme kinetics models or receptor-ligand binding theories) .
Propriétés
IUPAC Name |
5,6-dimethyl-3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-14(2)21-11-25(20(13)27)10-18(26)24-8-16(15-6-4-3-5-7-15)17(9-24)19-22-12-28-23-19/h3-7,11-12,16-17H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBZCWCFMKYXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.